(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile
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Overview
Description
2-(5-Methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile is a heterocyclic compound that features a pyrrole ring fused with a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile typically involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with an equimolar amount of morpholine . This reaction proceeds under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for 2-(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions .
Common Reagents and Conditions
Nucleophilic Addition: Base-catalyzed nucleophilic addition of carbon nucleophiles to the exocyclic double bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include spiro-fused pyrrole derivatives and other structurally complex heterocyclic compounds .
Scientific Research Applications
2-(5-Methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile involves its interaction with various molecular targets and pathways. It is known to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and DNA fragmentation . The compound’s ability to form stable complexes with nucleophiles also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles
- 2-(2-Oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles
Uniqueness
2-(5-Methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H5N3O |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-(5-methyl-2-oxo-1H-pyrrol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H5N3O/c1-5-2-7(8(12)11-5)6(3-9)4-10/h2H,1H3,(H,11,12) |
InChI Key |
FIFOSZYQOKFRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C(=O)N1 |
Origin of Product |
United States |
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